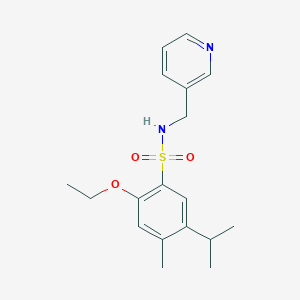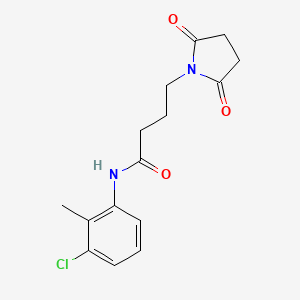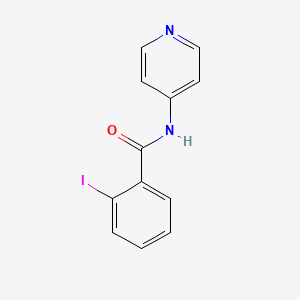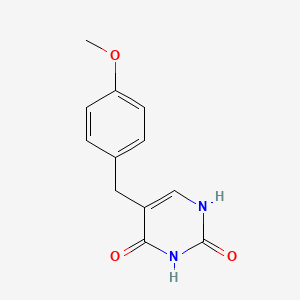![molecular formula C16H11BrN2S B5715415 2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)
2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole, also known as Br-Phe-Me-Im, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a member of the benzothiazole family, which is known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties. In
Applications De Recherche Scientifique
2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has shown promising results in various scientific research applications, particularly in cancer research. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, inhibit cell migration, and disrupt microtubule formation, all of which are essential processes in cancer development and progression.
Mécanisme D'action
The mechanism of action of 2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole involves the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The dual mechanism of action of this compound makes it a potent and promising compound for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, this compound has been shown to disrupt microtubule formation, leading to cell cycle arrest and inhibition of cell migration. In vivo studies have shown that this compound exhibits potent antitumor activity in animal models, making it a promising compound for further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole in lab experiments is its high purity and good yields, which make it easy to work with. Additionally, this compound has shown potent antitumor activity against a variety of cancer cell lines, making it a promising compound for cancer research. One limitation of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for 2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole research. One area of interest is to investigate the potential use of this compound in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to investigate the mechanism of action of this compound in more detail, particularly with regard to its interaction with microtubules and topoisomerase II. Finally, more research is needed to determine the safety and efficacy of this compound in animal models and in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole involves the reaction of 2-bromophenylamine with 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds via a condensation reaction to form the desired product, which is then purified by column chromatography. The synthesis of this compound has been optimized to yield high purity and good yields, making it an attractive compound for further research.
Propriétés
IUPAC Name |
2-(2-bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2S/c1-10-6-7-14-15(8-10)20-16-18-13(9-19(14)16)11-4-2-3-5-12(11)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWNNYBJPNNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)



![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)

![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)

![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)

